molecular formula C17H16N4O4 B2745349 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 2034504-02-2

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No. B2745349
CAS RN: 2034504-02-2
M. Wt: 340.339
InChI Key: SJXAGFHJOWEEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a 2-oxo-1,2-dihydropyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, and a 2-phenoxypropanamide group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2-oxo-1,2-dihydropyridin-4-yl group is a type of pyridone, which is a six-membered ring with one nitrogen atom and a carbonyl group . The 1,2,4-oxadiazol-5-yl group is a five-membered ring with two nitrogen atoms and one oxygen atom . The 2-phenoxypropanamide group contains a phenyl ring attached to a propanamide chain through an oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of multiple functional groups. For instance, the carbonyl group in the 2-oxo-1,2-dihydropyridin-4-yl group could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures have moderate to high molecular weights and may exhibit varying degrees of solubility in water and organic solvents .

Scientific Research Applications

Enzyme Inhibition and Drug Discovery

Compounds featuring elements like 1,2,4-oxadiazole and dihydropyridine have been explored for their potential as enzyme inhibitors, with applications in treating diseases such as HIV. For instance, 19F-nuclear magnetic resonance (NMR) spectroscopy has been used to study the metabolism and disposition of potent HIV integrase inhibitors, showcasing the role of similar compounds in drug discovery and development processes (Monteagudo et al., 2007).

Anticancer Activity

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has identified them as potent and selective Met kinase inhibitors, indicating their potential use in cancer therapy. These compounds have shown efficacy in tumor stasis in preclinical models, highlighting their therapeutic potential (Schroeder et al., 2009).

Anti-Inflammatory and Anticancer Agents

The synthesis of novel compounds with 1,3,4-oxadiazole and dihydropyridine groups has been explored for anti-inflammatory and anticancer properties. Such compounds have been synthesized and evaluated for their biological activities, indicating their utility in developing new therapeutic agents (Gangapuram & Redda, 2009).

Material Science and Sensitization Effects

In the realm of material science, compounds with oxadiazole rings have been used to sensitize the luminescence of lanthanide ions, offering applications in lighting and display technologies. Research into ZnS nanoparticles capped with ligands containing oxadiazole structures demonstrates how these compounds can enhance luminescent efficiency, presenting opportunities in the development of advanced materials (Tigaa et al., 2017).

Antimicrobial and Antioxidant Applications

Furthermore, hydroxypyridinone derivatives with oxadiazole and dihydropyridine moieties have shown promising antimicrobial and antioxidant activities. These compounds have been investigated for their potential as food preservatives, particularly in extending the shelf life of seafood, demonstrating the versatile applications of these chemical structures in both medicinal and food sciences (Dai et al., 2016).

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures are often studied for their potential as pharmaceuticals, particularly in the treatment of various diseases .

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(24-13-5-3-2-4-6-13)17(23)19-10-15-20-16(21-25-15)12-7-8-18-14(22)9-12/h2-9,11H,10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXAGFHJOWEEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC(=O)NC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.